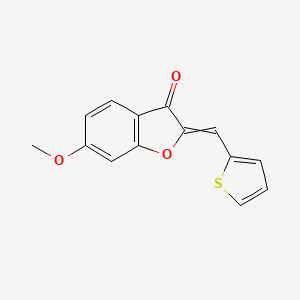

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)-

Description

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- (CAS: 646996-28-3) is a synthetic benzofuranone derivative characterized by a methoxy group at the 6-position and a 2-thienylmethylene substituent at the 2-position of the benzofuranone core.

Properties

IUPAC Name |

6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFNMGIBBSXWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359125 | |

| Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646996-28-3 | |

| Record name | 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- typically involves the condensation of 6-methoxy-3(2H)-benzofuranone with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thienylmethylene linkage. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thienylmethyl derivatives.

Substitution: Various substituted benzofuranone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous benzofuranones with variations in substituents, heterocyclic moieties, and bioactivity profiles. Key examples include:

Key Findings from Comparative Analysis

Antimalarial Activity: The nitro-substituted thiophene derivative (10g) exhibits potent activity against the 3D7 strain (IC₅₀ = 0.28 µM), surpassing chloroquine (CQ, IC₅₀ = 3.13 nM) . In contrast, the non-nitro thienylmethylene compound lacks reported antimalarial data, suggesting the nitro group is critical for parasite inhibition. Nitroimidazole derivatives (e.g., 5h) show nanomolar efficacy against multidrug-resistant K1 strains (IC₅₀ = 0.654 nM), highlighting the importance of nitroheterocycles in overcoming resistance .

Electronic and Steric Effects: Thiophene vs. However, the absence of a nitro group may reduce redox-mediated activity . Methoxy Position: Shifting the methoxy group from 6- to 7-position (as in 10g) correlates with enhanced antimalarial activity, possibly due to optimized steric interactions with target proteins .

Nitro-substituted compounds (10g, 5h) demonstrated high selectivity indices (>100-fold) against mammalian cells, underscoring their suitability for further development .

Synthetic Accessibility: The target compound shares a common synthetic pathway with other 2-heteroarylmethylene benzofuranones, typically involving Knoevenagel condensation between substituted benzofuranones and heterocyclic aldehydes .

Biological Activity

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H12O2S

- Molecular Weight : 258.29 g/mol

- Physical State : Yellowish-brown solid

- Melting Point : 119-120°C

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform.

Biological Activities

The compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 3(2H)-Benzofuranone show significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Leishmania species .

- Anticancer Properties : Studies have demonstrated that certain analogues can inhibit the growth of cancer cells. The mechanism involves the modulation of specific cellular pathways and targets, although detailed mechanisms are still under investigation .

- Antimalarial Activity : The compound has shown efficacy against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. For instance, (Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone exhibited an IC50 value of 0.28 μM against the 3D7 strain .

The precise mechanisms through which 3(2H)-Benzofuranone exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets:

- Inhibition of β-Hematin Formation : Some derivatives inhibit β-hematin formation, a critical process in the life cycle of malaria parasites. For example, compound 10g showed an IC50 of 10.78 μM for this activity .

- DNA Disruption : Nitroaryl compounds related to this benzofuranone structure are known to disrupt DNA molecules in pathogens through the formation of active radical anions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of 3(2H)-Benzofuranone and its derivatives:

Synthesis and Derivatives

The synthesis typically involves the condensation reaction between 6-methoxy-3(2H)-benzofuranone and 2-thiophenecarboxaldehyde under basic conditions. Various derivatives have been synthesized to enhance biological activity or target specific diseases.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR () resolve methoxy protons (~δ 3.8–4.0 ppm) and thienyl aromatic protons (~δ 7.0–7.5 ppm).

- HPLC-MS : Confirms molecular weight and purity ().

- IR : Confirms carbonyl stretching (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- X-ray crystallography (if crystalline) provides absolute configuration ().

How does this compound interact with biological targets such as enzymes or receptors, and what in vitro assays are suitable for validating these interactions?

Advanced Research Focus

highlights aurones (structurally related benzofuranones) as inhibitors of Leishmania major mitochondrial fumarate reductase. For target validation:

- Perform enzyme inhibition assays using spectrophotometric methods (e.g., NADH oxidation monitoring at 340 nm).

- Use molecular docking () to predict binding to non-nucleoside reverse transcriptase (NNRT) pockets or other targets.

- Cytotoxicity assays (e.g., MTT on mammalian cells) assess selectivity ().

What strategies can resolve contradictions in reported bioactivity data for benzofuranone derivatives?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) across analogs ().

- Meta-analysis of pharmacokinetic data : Evaluate solubility, membrane permeability (e.g., PAMPA assay), and metabolic stability.

- Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability ().

What are the challenges in achieving regioselective functionalization of the benzofuranone scaffold, and how can directing groups be employed?

Advanced Research Focus

Regioselectivity is hindered by the electron-deficient benzofuranone core. Strategies include:

- Ortho-directing groups : Introduce temporary substituents (e.g., boronic acids) to steer electrophilic attacks ().

- Microwave-assisted synthesis : Enhances reaction control for selective methoxy or thienyl substitutions ().

How can enantiomeric purity of chiral derivatives be ensured, and what chiral stationary phases are effective for resolution?

Q. Basic Research Focus

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation ().

- Asymmetric catalysis : Employ Ru or Rh chiral catalysts for stereocontrol during synthesis ().

What are the implications of the compound’s redox properties for its stability under experimental storage conditions?

Q. Basic Research Focus

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Store in amber vials at -20°C under inert gas ( recommends < -20°C for similar compounds).

How does the compound’s logP value influence its applicability in cellular uptake studies?

Q. Advanced Research Focus

- Calculate logP via software (e.g., ChemAxon) or experimentally (shake-flask method).

- Optimize logP (ideally 1–3) using prodrug strategies (e.g., esterification) to enhance membrane permeability ().

What in silico tools are most effective for predicting metabolite formation and toxicity profiles?

Q. Advanced Research Focus

- ADMET Predictor or SwissADME for metabolic sites (e.g., demethylation of methoxy groups).

- DEREK Nexus identifies structural alerts for toxicity (e.g., thiophene-related hepatotoxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.